Dihydro-beta-erythroidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二氢-β-红豆碱是红豆碱类生物碱的一种,以其作为烟碱型乙酰胆碱受体拮抗剂的作用而闻名。 它对神经元α-4受体亚基具有中等选择性,并在各种药理学研究中使用 .

准备方法

合成路线和反应条件

二氢-β-红豆碱可以通过β-红豆碱的氢化合成。该过程涉及在钯催化剂存在下使用氢气还原β-红豆碱中的双键。 该反应通常在温和条件下进行,以确保双键的选择性还原,而不影响其他官能团 .

工业生产方法

二氢-β-红豆碱的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高压氢化反应器和钯催化剂,以实现高效和高产量的生产。 然后使用标准色谱技术纯化产品,以获得所需的纯度 .

化学反应分析

反应类型

二氢-β-红豆碱会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的酮或醛。

还原: 进一步还原可以导致形成完全饱和的化合物。

取代: 它可以发生亲核取代反应,特别是在甲氧基处.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 在钯或铂催化剂存在下的氢气。

取代: 亲核试剂如甲醇钠或乙醇钠.

形成的主要产物

氧化: 形成酮或醛。

还原: 形成完全饱和的化合物。

取代: 形成具有不同官能团的取代衍生物.

科学研究应用

Pharmacological Applications

1. Neuromuscular Blockade and Antinociception

Dihydro-beta-erythroidine has been shown to block the central actions of nicotine, making it a valuable tool in studying neuromuscular transmission and pain modulation. In vivo studies demonstrated that DHβE effectively antagonizes nicotine-induced behaviors such as antinociception, hypomotility, and motor impairment. For instance, a study indicated that DHβE could block the antinociceptive effects of nicotine without affecting calcium-dependent mechanisms involved in pain signaling .

2. Cognitive Function and Memory Impairment

Research has also focused on the effects of DHβE on cognitive functions. In experiments involving spatial memory tasks, such as the Morris Water Maze, DHβE administration resulted in significant disruptions to memory performance. This suggests that nicotinic receptors play a crucial role in cognitive processing related to memory .

Molecular Dynamics Simulations

3. Structural Studies of Receptor Interaction

Molecular dynamics simulations have been employed to understand how DHβE interacts with nicotinic acetylcholine receptors at a molecular level. These studies revealed that DHβE binds to the α4β2 nAChR, promoting conformational changes that are essential for receptor desensitization . The simulations provided insights into the binding affinity and kinetics of DHβE, contributing to our understanding of its pharmacological profile.

Behavioral Studies

4. Effects on Locomotor Activity

Behavioral studies utilizing DHβE have demonstrated its ability to modulate locomotor activity in animal models. For example, intraventricular injections of DHβE were shown to reverse nicotine-induced enhancements in horizontal locomotion while not affecting vertical activity . This dissociation highlights the nuanced role of nicotinic signaling in regulating different aspects of motor behavior.

Table: Summary of Key Research Findings on this compound

作用机制

二氢-β-红豆碱通过竞争性抑制烟碱型乙酰胆碱受体发挥作用。它与受体位点结合,阻止乙酰胆碱激活受体。 这种阻断导致胆碱能神经传递的抑制,这可以调节各种生理反应,包括肌肉收缩和神经元信号传导 .

相似化合物的比较

类似化合物

β-红豆碱: 二氢-β-红豆碱的母体化合物。

美卡胺: 另一种烟碱受体拮抗剂,具有不同的选择性和效力。

六甲基铵: 一种神经节阻滞剂,也靶向烟碱受体.

独特性

二氢-β-红豆碱的独特之处在于它对神经元α-4受体亚基具有中等选择性,以及它能够拮抗尼古丁的行为效应。 它独特的结合特性和药理学特性使其成为研究烟碱型乙酰胆碱受体及其在各种生理过程中的作用的宝贵工具 .

生物活性

Dihydro-beta-erythroidine (DHβE) is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), particularly known for its selective inhibition of neuronal α4β2 and α4β4 receptor subtypes. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications.

This compound is an alkaloid derived from the Erythrina species, characterized by its ability to bind to nAChRs, thereby inhibiting acetylcholine's action. The compound exhibits moderate selectivity for the α4 subunit, with IC50 values of 0.19 μM for α4β4 and 0.37 μM for α4β2 receptors . Its antagonistic properties contribute to various physiological effects, including modulation of neurotransmitter release and behavioral responses in animal models.

1. Behavioral Effects

Research indicates that DHβE effectively antagonizes the behavioral effects of nicotine, such as reward and reinforcement in addiction models. In studies involving mice, DHβE administration led to significant reductions in nicotine-induced behaviors, demonstrating its potential as a tool for understanding nicotine addiction mechanisms .

2. Antidepressant-like Effects

This compound has also been shown to exhibit antidepressant-like properties in animal models. In forced swim and tail suspension tests, DHβE administration resulted in reduced immobility times, suggesting an increase in antidepressant-like activity . This effect may be linked to its action on cholinergic systems involved in mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of DHβE across different contexts:

Molecular Dynamics Simulations

Recent advancements in molecular dynamics simulations have modeled the binding of DHβE to nAChRs, providing a structural basis for understanding its antagonistic effects. These simulations reveal how DHβE interacts with receptor sites, which could inform the design of more selective nAChR modulators .

属性

CAS 编号 |

23255-54-1 |

|---|---|

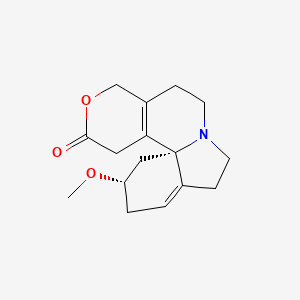

分子式 |

C16H21NO3 |

分子量 |

275.34 g/mol |

IUPAC 名称 |

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one |

InChI |

InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1 |

InChI 键 |

ALSKYCOJJPXPFS-BBRMVZONSA-N |

SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

手性 SMILES |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |

规范 SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

同义词 |

eta Erythroidine, Dihydro Dihydro beta Erythroidine Dihydro-beta-Erythroidine Erythroidine, Dihydro beta |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。